molecular formula C9H14O3 B3057653 1,7,10-Trioxadispiro[2.2.4.2]dodecane CAS No. 83365-44-0

1,7,10-Trioxadispiro[2.2.4.2]dodecane

Cat. No.: B3057653
CAS No.: 83365-44-0
M. Wt: 170.21 g/mol
InChI Key: XZFZQFOSWXYHDU-UHFFFAOYSA-N
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Description

1,7,10-Trioxadispiro[2.2.4.2]dodecane is a complex organic compound characterized by its unique spirocyclic structure. This compound is known for its stability and versatility in various chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,10-Trioxadispiro[2.2.4.2]dodecane typically involves the reaction of specific diols with formaldehyde under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the spirocyclic structure. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Common solvents include methanol or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,7,10-Trioxadispiro[2.2.4.2]dodecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,7,10-Trioxadispiro[2.2.4.2]dodecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its stable spirocyclic structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,7,10-Trioxadispiro[2.2.4.2]dodecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The pathways involved often include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A simpler cyclic ether with two oxygen atoms.

    1,3,5-Trioxane: A trimer of formaldehyde with a similar cyclic structure.

    Spiro[2.2]pentane: A spirocyclic compound with a simpler carbon framework.

Uniqueness

1,7,10-Trioxadispiro[2.2.4.2]dodecane is unique due to its intricate spirocyclic structure, which imparts stability and reactivity. Unlike simpler cyclic ethers, it can participate in a broader range of chemical reactions and has more diverse applications in scientific research and industry.

Properties

IUPAC Name

2,7,10-trioxadispiro[2.2.46.23]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-9(10-5-6-11-9)4-2-8(1)7-12-8/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFZQFOSWXYHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13CO3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477071
Record name 1,7,10-Trioxadispiro[2.2.4.2]dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83365-44-0
Record name 1,7,10-Trioxadispiro[2.2.4.2]dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7,10-trioxadispiro[2.2.4^{6}.2^{3}]dodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

12.00 g (76.83 mmol, 1.0 equiv.) of 1,4 Cyclohexanedione ethylene ketal was added to 120 ml methylene chloride along with 18.8 g (99.88 mmol, 1.3 equiv.) of trimethyl sulfonium methyl sulfate. 40 ml 50% sodium hydroxide (NaOH) was added last and the reaction was refluxed for 24 hours. The methylene chloride was removed, 200 ml ether was added and the ether layer was washed with water. The organic layer was dried with sodium sulfate and concentrated down, leaving a yellow oil, 1,7,10-trioxa-dispiro[2.2.4.2]dodecane. (12.13 g, 93% yield). No further purification was necessary.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 30.0 g (192 mmol) of 1,4-cyclohexanedione monoethlene acetal in 750 ml of dichloromethane was added to a homogeneous mixture of 50.7 g (231 mmol) of trimethylsulphoxonium iodide and 25.9 g (231 mmol) of potassium tert-butoxide, and the reaction mixture was stirred at room temperature for one hour. Ice-water was added, the phases were separated, the aqueous phase was extracted repeatedly with dichloromethane and the combined organic phases were washed repeatedly with water, dried over sodium sulphate, filtered and concentrated. This gave 28.3 g (87% of theory) of the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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